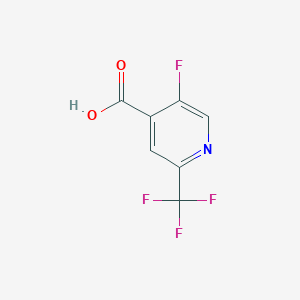

Methyl 5-aminopyridazine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 5-aminopyridazine-4-carboxylate is a chemical compound that is used in scientific research . Its versatile nature allows for application in various studies, such as drug development, organic synthesis, and material science.

Synthesis Analysis

The synthesis of this compound involves several steps. One of the methods involves the Gould–Jacobs cyclization of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylates with ethyl 3-methoxyacrylates under strongly alkaline conditions followed by substitution of the hydroxyl group by a chlorine atom by the action of POCl3 .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C6H7N3O2/c1-11-6(10)4-2-8-9-3-5(4)7/h2-3H,1H3, (H2,7,8) .Wissenschaftliche Forschungsanwendungen

Methyl 5-aminopyridazine-4-carboxylate is used in a variety of scientific research applications. It is used in organic synthesis as a reagent for the preparation of pyridazines and other heterocyclic compounds. It is also used in medicinal chemistry as a starting material for the synthesis of drugs, such as anticonvulsants, anti-inflammatory drugs, and antimalarial drugs. This compound is also used in biochemistry as a reagent for the synthesis of proteins and other biomolecules.

Wirkmechanismus

Mode of Action

It is known that pyridazine derivatives can interact with various biological targets, potentially leading to a variety of physiological effects .

Biochemical Pathways

It’s worth noting that pyridones, which are oxidation products of nicotinamide, its methylated form, and its ribosylated form, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (aki) .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of methyl 5-aminopyridazine-4-carboxylate . .

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 5-aminopyridazine-4-carboxylate has several advantages for lab experiments. It is relatively inexpensive, readily available, and easy to handle. It is also a versatile reagent that can be used in a variety of reactions. However, this compound can be toxic, and therefore it should be handled with care. In addition, it can react with certain molecules to form potentially dangerous products, and so it should be used with caution in lab experiments.

Zukünftige Richtungen

Methyl 5-aminopyridazine-4-carboxylate has a variety of potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. Future research should focus on exploring these applications in more detail. For example, further research could be done on the mechanism of action of this compound and its potential applications in drug synthesis. In addition, further research could be done on the biochemical and physiological effects of this compound and its potential applications in the treatment of diseases. Finally, further research could be done on the potential advantages and limitations of this compound for lab experiments.

Synthesemethoden

Methyl 5-aminopyridazine-4-carboxylate can be synthesized through a variety of methods, including the reaction of pyridine with methyl chloroformate, the reaction of pyridine with dimethylformamide, and the reaction of pyridine with ethyl chloroformate. The reaction of pyridine with methyl chloroformate is the most commonly used method for the synthesis of this compound. To synthesize this compound using this method, pyridine is reacted with methyl chloroformate in an inert atmosphere at a temperature of 120°C. The product is purified by recrystallization and dried before use.

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 5-aminopyridazine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-11-6(10)4-2-8-9-3-5(4)7/h2-3H,1H3,(H2,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLELACMEVCALTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=NC=C1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.